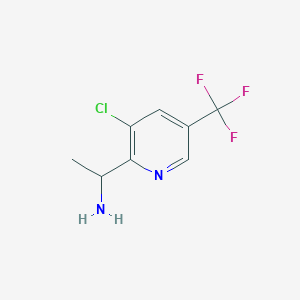

1-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺

描述

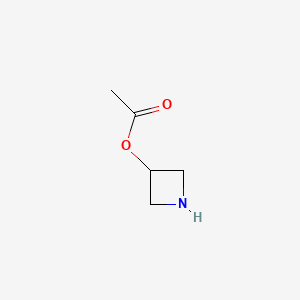

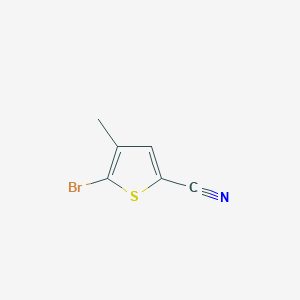

1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is a useful research compound. Its molecular formula is C8H8ClF3N2 and its molecular weight is 224.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

新型化合物的合成

“1-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺”可以作为合成新型化合物的反应物。 例如,它已被用于合成新型咪唑并[1,2-a]吡啶-香豆素杂化分子 .

潜在的丙肝治疗中NS5B抑制剂

使用“1-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺”合成的这些新型咪唑并[1,2-a]吡啶-香豆素杂化分子已被研究作为NS5B的抑制剂,NS5B是丙肝病毒编码的一种非结构蛋白 。这表明它在治疗丙肝方面具有潜在的应用价值。

在药物研究中的作用

“1-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺”中的三氟甲基在药物研究中具有重要意义。 含三氟甲基的化合物占美国食品药品监督管理局(FDA)批准的畅销药物分子的50%以上 .

安全和危害

作用机制

Target of Action

It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridines are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest resistance in crops.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2457±350 °C and a density of 1429±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may have pest-resistant effects at the molecular and cellular levels.

Action Environment

The compound is recommended to be stored at 2-8°c , suggesting that temperature could potentially influence its stability.

生化分析

Biochemical Properties

1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain heterocyclic building blocks . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby influencing their activity.

Cellular Effects

The effects of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause changes in the expression of genes involved in metabolic pathways . Additionally, it may impact cellular signaling by interacting with specific receptors or enzymes involved in signal transduction.

Molecular Mechanism

At the molecular level, 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit certain enzymes involved in metabolic processes . This binding interaction can result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions

Dosage Effects in Animal Models

The effects of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research has shown that it can cause dose-dependent changes in metabolic pathways and cellular function . Understanding these dosage effects is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been found to affect the activity of enzymes involved in fatty acid synthesis . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in certain tissues can impact its effectiveness and potential side effects.

Subcellular Localization

1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYCLYBAZZEUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)